Allyl glucuronoate

Glucuronoyl esterase Carbohydrate-active enzymes Lignin-carbohydrate complex

Conventional glucuronate esters (methyl, benzyl) demand harsh hydrolysis conditions that degrade sensitive substrates and lack orthogonal compatibility. Allyl glucuronate overcomes this via its allyl ester, enabling mild Pd(0)-catalyzed deprotection that preserves acid/base-sensitive functionalities. Key differentiators: • Exclusive 1β-O-acyl glucuronide synthesis with excellent β-anomeric selectivity for drug metabolite standards • Superior substrate for CE15 glucuronoyl esterase assays vs. methyl glucuronate • Orthogonal to acetate, benzyl ether & benzylidene acetal protecting groups in oligosaccharide assembly Available as ≥98% white to off-white solid; global cold-chain shipping from BenchChem.

Molecular Formula C9H14O7
Molecular Weight 234.20 g/mol
Cat. No. B13397541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl glucuronoate
Molecular FormulaC9H14O7
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2
InChIKeyHYPHSXHTCHCXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Glucuronoate: Core Reagent for Glucuronide Synthesis


Allyl glucuronoate (Allyl D-glucuronate, CAS 188717-04-6) is a protected ester derivative of D-glucuronic acid featuring an allyl group at the anomeric carboxyl position [1]. This allyl group provides a chemically orthogonal handle for selective deprotection under mild conditions (e.g., palladium-catalyzed hydrogenation or transfer hydrogenation), distinguishing it from simpler alkyl esters like methyl or ethyl glucuronate that require harsher hydrolytic conditions for cleavage [2]. The compound is a key building block in carbohydrate chemistry and pharmaceutical research, primarily used for the regioselective synthesis of 1β-O-acyl glucuronides—critical metabolites of carboxylic acid-containing drugs—and as a protected glucuronic acid synthon in complex glycoconjugate assembly [3].

Allyl Glucuronoate vs. Methyl & Benzyl Esters


Substituting allyl glucuronoate with other glucuronic acid esters (e.g., methyl, benzyl, or ethyl) is not a neutral decision, as each protecting group imposes distinct constraints on downstream chemistry and biological application. The allyl group enables orthogonal deprotection under mild Pd(0) catalysis, a feature not shared by methyl esters, which require strongly basic or acidic hydrolysis that can degrade acid- or base-sensitive functionalities in complex molecules [1]. Conversely, while benzyl glucuronate can also be deprotected via hydrogenation, the allyl group offers superior compatibility with substrates bearing reducible functionalities that would be compromised during benzyl hydrogenolysis; furthermore, the allyl ester method provides excellent β-anomeric selectivity in acylation reactions, a critical parameter for synthesizing biologically relevant 1β-O-acyl glucuronides [2]. Additionally, in enzymatic assays, allyl glucuronic acid serves as a superior substrate for glucuronoyl esterases (GEs) compared to methyl glucuronic acid, which is hydrolyzed to a significantly lower degree [3]. These functional differences make allyl glucuronoate the rational choice for specific synthetic routes and bioanalytical workflows.

Evidence Comparison vs. Comparator Esters


Higher Glucuronoyl Esterase Activity vs. Methyl Ester

Allyl glucuronic acid (allylGlcA) is an effective substrate for glucuronoyl esterases (GEs), whereas methyl glucuronic acid (MeGlcA) shows markedly lower enzymatic activity. In a study characterizing three fungal GEs, all three enzymes were active on allylGlcA, while activity on MeGlcA was described as occurring 'to a lower degree' [1]. The differential activity is supported by quantitative data from a related enzyme entry in BRENDA, where the activity of a Wolfiporia cocos GE on methyl glucuronic acid was reported to be approximately 15% relative to its activity on benzyl glucuronic acid, illustrating the substantial substrate preference gap between allyl/benzyl esters and the methyl ester [2].

Glucuronoyl esterase Carbohydrate-active enzymes Lignin-carbohydrate complex Biomass degradation

Mild Pd(0) Deprotection vs. Methyl Ester

Allyl glucuronoate allows for 'an efficient one-step removal of all the allyl groups' using palladium chemistry at the end of a multi-step synthesis, a strategy that is not applicable to methyl esters which require strongly basic or acidic hydrolysis [1]. In the synthesis of paclitaxel (Taxol) glucuronide conjugates, the allyl ester and allyl carbonate protecting groups were removed simultaneously in a single step using Pd(0) catalysis, yielding the desired compounds 'in good yields.' Methyl glucuronate, by contrast, would require hydrolytic deprotection under conditions incompatible with the base-labile paclitaxel core structure [2].

Protecting group strategy Palladium catalysis Carbohydrate synthesis Paclitaxel derivatives

Excellent β-Selectivity in Acyl Glucuronide Synthesis

Selective acylation of allyl glucuronate is a 'promising method for the synthesis of these metabolites in good yield and with excellent β-anomeric selectivity' [1]. The allyl ester method provides access to 1β-O-acyl glucuronides as single β-anomers, a crucial requirement for authentic metabolite standards used in drug safety assessment. Benzyl glucuronate performs 'at least equally well in the acylation step' and offers the advantage of 'very mild deprotection by catalytic transfer (or conventional) hydrogenation' [2]. However, the allyl group may be preferred when substrate molecules contain reducible functionalities (e.g., alkenes, nitro groups) that would be compromised during benzyl group hydrogenolysis.

Acyl glucuronide β-Selective acylation Drug metabolite synthesis Phase II metabolism

Validated Synthesis of Allyl-[13C6]-Glucuronate

A five-step synthetic route to allyl-[13C6]-glucuronate from α-D-[13C6]-glucose has been described and validated, providing access to isotopically labeled allyl glucuronoate for use as an internal standard in quantitative LC-MS/MS assays [1]. This labeled compound enables precise quantification of acyl glucuronide metabolites in biological matrices, a critical need in drug metabolism and pharmacokinetic (DMPK) studies. No equivalent published synthetic route for benzyl-[13C6]-glucuronate or methyl-[13C6]-glucuronate of comparable simplicity and yield is widely documented, giving allyl glucuronoate a distinct advantage in isotope dilution mass spectrometry workflows.

Isotope labeling Stable isotope LC-MS/MS Quantitative metabolomics

Orthogonal Reactivity: Allyl vs. Benzyl Esters

In the synthesis of polymer-supported cellulose models, allylate protecting groups were employed alongside acetate and benzylidene groups, demonstrating the orthogonal compatibility of the allyl group in complex multi-protection schemes [1]. The ability to selectively remove allyl groups via Pd(0) catalysis without affecting benzyl ethers or acetates is a unique advantage. Furthermore, allyl carbonate protecting groups have been used in tandem with allyl esters for glucuronic acid protection, enabling a unified deprotection step at the end of the synthesis [2]. Benzyl glucuronate, while offering mild hydrogenolytic cleavage, cannot achieve the same level of orthogonal differentiation when multiple benzyl-protected alcohols are present.

Orthogonal protection Multi-step carbohydrate synthesis Allyl carbonate Polymer-supported synthesis

Commercial Standard for GE Activity Screening

A study characterizing three fungal glucuronoyl esterases (GEs) explicitly identified allyl glucuronic acid (allylGlcA) as one of the three 'commercially available model compounds' suitable for GE activity screening and characterization, alongside benzyl glucuronic acid (BnGlcA) and methyl glucuronic acid (MeGlcA) [1]. Among these, MeGlcA showed 'lower degree' of activity, while both allylGlcA and BnGlcA were robust substrates. This establishes allylGlcA as a validated, readily accessible substrate for GE research, whereas other potential esters (e.g., ethyl, propyl) are neither commercially available nor validated for this application.

Enzyme screening CAZy family CE15 Lignocellulose Biomass conversion

Key Applications of Allyl Glucuronoate


Acyl Glucuronide Standards for DMPK Studies

Use allyl glucuronoate as the starting material for the regioselective acylation and subsequent mild Pd(0)-catalyzed deprotection to produce authentic 1β-O-acyl glucuronide standards of carboxylic acid-containing drug candidates. This method yields single β-anomers with excellent selectivity, essential for accurate quantification of reactive acyl glucuronide metabolites in plasma and urine during drug safety assessment [1]. For drugs containing reducible functional groups (e.g., alkenes, nitro, nitrile), allyl glucuronoate is preferred over benzyl glucuronate due to orthogonal deprotection compatibility [2].

GE Activity Screening & Characterization

Employ allyl glucuronic acid (allylGlcA) as a commercially available, high-activity substrate for screening and characterizing novel glucuronoyl esterases (CE15 family) from fungal or bacterial sources. AllylGlcA provides robust activity signals compared to methyl glucuronic acid (MeGlcA), which shows substantially lower turnover, making allylGlcA the preferred substrate for routine enzyme assays and kinetic characterization [3].

Complex Glycoconjugate Synthesis with Orthogonal Protection

Utilize allyl glucuronoate as a protected glucuronic acid building block in multi-step oligosaccharide or glycoconjugate syntheses. The allyl ester group is orthogonal to common protecting groups such as acetates, benzyl ethers, and benzylidene acetals, enabling selective unmasking of the carboxylic acid at a late stage via mild Pd(0) catalysis without disturbing other protecting groups [4]. This is particularly valuable in the synthesis of glycosaminoglycan (GAG) fragments and complex natural product glucuronides.

Isotopically Labeled Internal Standards for LC-MS/MS

Synthesize or procure allyl-[13C6]-glucuronate as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of glucuronide metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validated five-step synthetic route from α-D-[13C6]-glucose provides a reliable path to fully labeled material, ensuring precise and reproducible bioanalytical method validation for drug metabolism and pharmacokinetic studies [5].

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